molecular formula C29H30N2O3S B11053209 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

Cat. No.: B11053209
M. Wt: 486.6 g/mol
InChI Key: MOKMXDVHASCMMM-UHFFFAOYSA-N
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Description

11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methylphenyl groups, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and thione groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The aromatic rings can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-one: Similar structure but with a ketone group instead of a thione group.

    11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

The presence of the thione group in 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

4,5-dihydroxy-9,15-bis(3-methylphenyl)-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-triene-17-thione

InChI

InChI=1S/C29H30N2O3S/c1-16-6-3-8-18(14-16)24-20-12-13-23(32)26(33)27(20)34-29-21(24)10-5-11-22(29)25(30-28(35)31-29)19-9-4-7-17(2)15-19/h3-4,6-9,12-15,21-22,24-25,32-33H,5,10-11H2,1-2H3,(H2,30,31,35)

InChI Key

MOKMXDVHASCMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3CCCC4C3(NC(=S)NC4C5=CC=CC(=C5)C)OC6=C2C=CC(=C6O)O

Origin of Product

United States

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